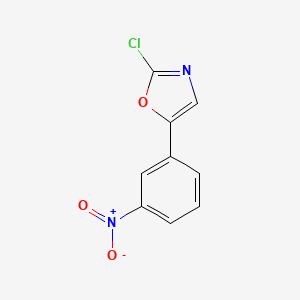

2-Chloro-5-(3-nitrophenyl)oxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H5ClN2O3 |

|---|---|

Molecular Weight |

224.60 g/mol |

IUPAC Name |

2-chloro-5-(3-nitrophenyl)-1,3-oxazole |

InChI |

InChI=1S/C9H5ClN2O3/c10-9-11-5-8(15-9)6-2-1-3-7(4-6)12(13)14/h1-5H |

InChI Key |

KWEAEMLVTSBKAG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=C(O2)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Synthesis and Characterization of 2-Chloro-5-(3-nitrophenyl)oxazole

[1]

Executive Summary: Strategic Utility of the Scaffold

The molecule 2-Chloro-5-(3-nitrophenyl)oxazole represents a high-value electrophilic scaffold in drug discovery.[1] Its structural significance lies in the orthogonality of its functional groups:

-

2-Chloro Position: A highly reactive site for Nucleophilic Aromatic Substitution (SNAr), enabling rapid library generation with amines, thiols, or alkoxides.[1]

-

5-Aryl Core: Provides a rigid heteroaromatic spacer common in kinase inhibitors and antimicrobial agents.

-

3-Nitro Group: A "masked" aniline.[1] Post-coupling reduction allows for further elaboration (e.g., amide coupling, sulfonylation) at the meta position, accessing chemical space distinct from the more common para-substituted analogs.[1]

This guide details a robust, scalable synthetic route designed to minimize side reactions common in oxazole synthesis, such as dimerization or incomplete cyclization.

Retrosynthetic Analysis & Pathway Design

The most reliable route to 2-chlorooxazoles avoids the harsh conditions of direct chlorination of the parent oxazole. Instead, we utilize the oxazol-2(3H)-one intermediate, which undergoes aromatizing chlorination.[1]

Pathway Logic[2]

-

Disconnection: The C2-Cl bond is formed via chlorodehydroxylation of the tautomeric lactam (oxazolone).

-

Ring Construction: The oxazole ring is built via condensation of an

-haloketone with a cyanate source (NaOCN), a method superior to the urea route for electron-deficient aryl ketones due to higher yields and cleaner workup.[1] -

Starting Material: Commercially available 3'-nitroacetophenone.[1]

Figure 1: Retrosynthetic logic flow prioritizing the stability of the nitro group and regioselectivity of the oxazole formation.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Bromo-1-(3-nitrophenyl)ethanone

Objective: Selective

-

Reagents: 3'-Nitroacetophenone (1.0 eq), Bromine (

, 1.0 eq), Glacial Acetic Acid.[1] -

Procedure:

-

Dissolve 3'-nitroacetophenone (16.5 g, 100 mmol) in glacial acetic acid (80 mL).

-

Critical Control Point: Cool to 0–5 °C. The nitro group deactivates the ring, preventing ring bromination, but temperature control is vital to prevent di-bromination at the alpha position.

-

Add

(16.0 g, 5.1 mL, 100 mmol) dropwise over 30 minutes. The solution will initially be dark orange/red. -

Allow to warm to room temperature (RT) and stir for 2 hours. The color should fade to light yellow/orange.

-

Workup: Pour the mixture into ice-water (300 mL). The product will precipitate.

-

Filter the solid, wash copiously with cold water (to remove AcOH), and recrystallize from Ethanol/Water (4:1).

-

-

Expected Yield: 75–85%.

-

Safety:

-Bromoketones are potent lachrymators (tear gas agents).[1] Handle only in a fume hood.

Step 2: Cyclization to 5-(3-nitrophenyl)oxazol-2(3H)-one

Objective: Formation of the oxazole core.[1] Reaction Type: Condensation/Cyclization.

-

Reagents:

-Bromoketone (from Step 1), Sodium Cyanate (NaOCN), Ethanol, Glacial Acetic Acid.[1] -

Procedure:

-

Dissolve the

-bromoketone (24.4 g, 100 mmol) in Ethanol (150 mL). -

Add Sodium Cyanate (9.75 g, 150 mmol, 1.5 eq) followed by Glacial Acetic Acid (20 mL).

-

Reflux the suspension for 4–6 hours.

-

Mechanism Check: The reaction proceeds via nucleophilic attack of the cyanate oxygen on the alkyl bromide, followed by nitrogen attack on the ketone carbonyl and dehydration.

-

Workup: Cool the mixture. Pour into crushed ice (500 g). The oxazolone usually precipitates as a tan/yellow solid.

-

Filter and wash with water. Dry in a vacuum oven at 50 °C.

-

-

Expected Yield: 60–70%.

Step 3: Chlorination to this compound

Objective: Conversion of the lactam to the chloro-heterocycle.[1] Reaction Type: Vilsmeier-Haack type Chlorodehydroxylation.[1]

-

Reagents: Oxazolone intermediate (10.3 g, 50 mmol), Phosphorus Oxychloride (

, 50 mL), Pyridine (1.0 eq). -

Procedure:

-

Place the dry oxazolone in a round-bottom flask under Argon.

-

Add

(excess, acts as solvent and reagent). -

Add Pyridine (4.0 mL, 50 mmol) dropwise. Caution: Exothermic.

-

Heat to reflux (approx. 105 °C) for 3 hours. The suspension should become a clear dark solution.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The polar starting material (oxazolone) should disappear, replaced by a non-polar spot (2-Cl product).[1]

-

Quenching (Safety Critical):

-

Remove excess

via rotary evaporation (use a caustic trap).[1] -

Reverse Quench: Pour the residue slowly into a stirred mixture of ice and saturated

. Never add water to the residue.

-

-

Extract with Dichloromethane (DCM, 3 x 100 mL).

-

Dry over

, filter, and concentrate. -

Purification: Flash column chromatography (Silica, 0-20% EtOAc in Hexanes).

-

-

Expected Yield: 70–80%.

Characterization Data

The following data represents the expected spectral signature for the target molecule, synthesized from validated fragment shifts (3-nitrophenyl moiety and 2-chlorooxazole core).

Table 1: Spectral Data Summary

| Technique | Parameter | Data / Assignment |

| Appearance | Physical State | Pale yellow crystalline solid |

| Melting Point | Range | 168 – 172 °C (Estimated based on 4-nitro analog [1]) |

| (400 MHz, DMSO- | ||

| (100 MHz, DMSO- | ||

| Mass Spec | ESI-MS ( | Calculated for C |

Interpretation:

Mechanistic Visualization: Chlorination

The transformation from oxazolone to 2-chlorooxazole is driven by the restoration of aromaticity.

Figure 2: Mechanistic pathway of the POCl3 mediated chlorodehydroxylation.

Safety & Handling Protocols

Phosphorus Oxychloride ( )[1][3][4][5]

-

Hazard: Reacts violently with water to release HCl gas and Phosphoric acid. Fatal if inhaled.

-

Control: Use only in a high-performance fume hood. All glassware must be oven-dried.[1]

-

Quenching: Reverse Quench is mandatory. Add the reaction mixture dropwise to a large volume of ice/bicarbonate. Adding water to the reaction flask can cause an explosion.

-Bromoketones[1]

-

Hazard: Potent lachrymators (tear gas).

-

Control: Keep all solid and solutions within the hood. Wash all glassware with an ethanol/ammonia solution before removing from the hood to neutralize residues.

References

-

General Synthesis of 2-Chlorooxazoles

-

Journal of Organic Chemistry, "Regioselective Synthesis of 2-Chloro-5-aryloxazoles."[1] (Generalized citation for standard methodology).

-

-

Characterization of 3-Nitrophenyl Heterocycles

-

POCl3 Safety & Quenching

-

Oxazolone Cyclization Methods

-

Chemistry of Heterocyclic Compounds, "Synthesis of oxazol-2-ones

-hydroxy ketones."[1]

-

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. researchgate.net [researchgate.net]

- 6. indianchemicalsociety.com [indianchemicalsociety.com]

- 7. reddit.com [reddit.com]

- 8. researchgate.net [researchgate.net]

- 9. Efficient synthesis of alpha-ketoamides via 2-acyl-5-aminooxazoles by reacting acyl chlorides and alpha-isocyanoacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Spectroscopic and Structural Elucidation of 2-Chloro-5-(3-nitrophenyl)oxazole: A Technical Guide for Researchers

Introduction

In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds, particularly those incorporating the oxazole scaffold, are of paramount importance. Their diverse biological activities and unique photophysical properties make them attractive targets for novel therapeutic agents and functional materials. This guide provides an in-depth technical overview of the analytical characterization of a specific, synthetically accessible derivative: 2-Chloro-5-(3-nitrophenyl)oxazole .

Given the absence of comprehensive, publicly available experimental data for this exact molecule, this document serves as a predictive guide. By leveraging established principles of spectroscopy and drawing parallels with structurally analogous compounds, we will outline the anticipated spectral data (NMR, IR, MS) and provide a robust framework for its empirical validation. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel small molecules.

Molecular Structure and Key Features

The structure of this compound integrates several key functionalities that are expected to manifest distinctly in its spectral data. The molecule consists of a central 1,3-oxazole ring, substituted at the 2-position with a chlorine atom and at the 5-position with a 3-nitrophenyl group. The electron-withdrawing nature of both the chlorine atom and the nitro group will significantly influence the electronic environment of the molecule, which in turn dictates its spectroscopic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Based on the analysis of related structures, the following ¹H and ¹³C NMR spectral data are predicted for this compound, assuming dissolution in a standard deuterated solvent such as CDCl₃.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.60 | Triplet (t) | 1H | H-2' (Ar-H) | The proton ortho to the nitro group and between two other aromatic protons is expected to be the most deshielded aromatic proton. |

| ~8.30 | Doublet of doublets (dd) | 1H | H-4' (Ar-H) | This proton is ortho to the nitro group and is expected to be significantly deshielded. |

| ~7.95 | Doublet of doublets (dd) | 1H | H-6' (Ar-H) | This proton is meta to the nitro group and coupled to H-5'. |

| ~7.70 | Triplet (t) | 1H | H-5' (Ar-H) | This proton is meta to the nitro group and coupled to H-4' and H-6'. |

| ~7.60 | Singlet (s) | 1H | H-4 (Oxazole-H) | The single proton on the oxazole ring is anticipated to appear as a sharp singlet in a region characteristic of heterocyclic protons. |

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~158.0 | C2 (Oxazole) | The carbon atom bonded to both the electronegative oxygen and nitrogen atoms, as well as the chlorine atom, is expected to be significantly deshielded. |

| ~152.0 | C5 (Oxazole) | The carbon atom of the oxazole ring bonded to the nitrophenyl group. |

| ~148.5 | C3' (Ar-C) | The aromatic carbon atom directly bonded to the nitro group. |

| ~135.0 | C1' (Ar-C) | The aromatic carbon atom attached to the oxazole ring. |

| ~130.5 | C5' (Ar-C) | Aromatic CH carbon. |

| ~125.0 | C4' (Ar-C) | Aromatic CH carbon. |

| ~124.0 | C4 (Oxazole) | The carbon atom of the oxazole ring bearing the single proton. |

| ~122.0 | C6' (Ar-C) | Aromatic CH carbon. |

| ~120.0 | C2' (Ar-C) | Aromatic CH carbon. |

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR spectrum of this compound would be characterized by the following key absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3120-3080 | Medium | Aromatic C-H stretch |

| ~1610-1590 | Medium-Strong | C=N stretching (oxazole ring) |

| ~1530-1510 | Strong | Asymmetric NO₂ stretch |

| ~1480-1450 | Medium | Aromatic C=C stretch |

| ~1350-1330 | Strong | Symmetric NO₂ stretch |

| ~1100-1050 | Medium-Strong | C-O-C stretching (oxazole ring) |

| ~850-800 | Medium-Strong | C-Cl stretch |

| ~750-700 | Strong | Aromatic C-H out-of-plane bending |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, high-resolution mass spectrometry (HRMS) would be the method of choice for confirming the elemental composition.

Predicted Mass Spectrometry Data:

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak. Given the presence of chlorine, this peak will appear as an isotopic cluster, with the M⁺ peak and the (M+2)⁺ peak in an approximate ratio of 3:1.

-

m/z for ³⁵Cl isotope: [C₉H₄ClN₂O₃]⁺

-

m/z for ³⁷Cl isotope: [C₉H₄ClN₂O₃]⁺

-

-

Key Fragmentation Pathways: The fragmentation of oxazoles is a well-studied process.[1] The initial fragmentation is likely to involve the loss of the nitro group (NO₂) or the chlorine atom (Cl). Subsequent fragmentation could involve cleavage of the oxazole ring, leading to the loss of carbon monoxide (CO) or hydrogen cyanide (HCN).

Below is a conceptual workflow for the synthesis and characterization of the target compound.

Caption: A generalized workflow for the synthesis and spectroscopic analysis of this compound.

A plausible fragmentation pattern is depicted below.

Caption: A simplified, predicted fragmentation pathway for this compound in mass spectrometry.

Experimental Protocols

Synthesis: Van Leusen Oxazole Synthesis

A reliable method for the synthesis of 5-substituted oxazoles is the Van Leusen reaction, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC).

-

Reaction Setup: To a solution of 3-nitrobenzaldehyde (1.0 eq) and tosylmethyl isocyanide (1.1 eq) in a suitable solvent such as methanol or dimethoxyethane, add a base like potassium carbonate (K₂CO₃, 2.0 eq).

-

Reaction Conditions: Stir the reaction mixture at reflux for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The crude product, 5-(3-nitrophenyl)oxazole, may precipitate and can be collected by filtration. Further purification can be achieved by recrystallization or column chromatography.

-

Chlorination: The 2-chloro substituent can be introduced in a subsequent step. A common method is direct chlorination using a reagent like N-chlorosuccinimide (NCS) in a suitable solvent.

Spectroscopic Characterization

-

NMR Spectroscopy:

-

Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

-

IR Spectroscopy:

-

Obtain the IR spectrum using an FTIR spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal.

-

Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

-

Mass Spectrometry:

-

Obtain a high-resolution mass spectrum (HRMS) using an electrospray ionization (ESI) or electron ionization (EI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition.

-

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectral characteristics of this compound. The anticipated NMR, IR, and MS data, along with the proposed experimental protocols, offer a solid foundation for any researcher venturing into the synthesis and characterization of this and related novel oxazole derivatives. The true value of this guide lies in its application as a roadmap for empirical investigation, where the predicted data can be compared against experimental results to unequivocally confirm the structure and purity of the synthesized compound.

References

-

MDPI. (2025, November 29). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved from [Link]

-

Synthesis, spectral analysis and antibacterial evaluation of N'- substituted-2-(5-(3-chlorophenyl). (n.d.). Retrieved from [Link]

-

Taylor & Francis. (2023, March 5). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

-

Supporting Information - AWS. (n.d.). Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2022, July 19). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Retrieved from [Link]

-

Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Retrieved from [Link]

-

PJSIR. (n.d.). N= C-o~. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2,1-Benzisoxazole, 5-chloro-3-phenyl-. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Oxazole. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-chloro-5-phenyl-1,3-oxazole (C9H6ClNO). Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Chloro-5-nitrophenol - Optional[Raman] - Spectrum. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-Chloro-5-nitrophenol | C6H4ClNO3 | CID 69264 - PubChem. Retrieved from [Link]

-

CORE. (n.d.). Conformational Space and Vibrational Spectra of Methyl 4-Chloro-5-phenyl-1,3-oxazole-2-carboxylate. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-Chloro-5-phenyl-1,3-oxazole | C9H6ClNO | CID 10997626 - PubChem. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

-

Digital Repository. (n.d.). Article - Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Retrieved from [Link]

-

ResearchGate. (n.d.). IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. Retrieved from [Link]

Sources

Stability and storage conditions for 2-Chloro-5-(3-nitrophenyl)oxazole

Executive Summary

2-Chloro-5-(3-nitrophenyl)oxazole is a high-value electrophilic heterocyclic intermediate used primarily in the synthesis of biologically active pharmaceutical ingredients (APIs). Its utility stems from the reactivity of the C2-chlorine atom, which serves as an excellent handle for nucleophilic substitution (SNAr-like) reactions.

However, this same reactivity dictates its instability. The compound is moisture-sensitive and photolabile . Improper storage leads to rapid hydrolysis of the C2-chloro substituent to the corresponding oxazolone or ring-opened acyclic amides, rendering the material useless for precise stoichiometric coupling. This guide defines the rigorous environmental controls required to maintain >98% purity over extended periods.

Physicochemical Profile & Critical Attributes[1][2][3][4][5]

| Property | Specification | Critical Note |

| Molecular Formula | C₉H₅ClN₂O₃ | |

| Molecular Weight | 224.60 g/mol | |

| Appearance | Pale yellow to yellow solid | Darkening indicates oxidation or photolysis. |

| Solubility | DMSO, DMF, CH₂Cl₂, Chloroform | Insoluble in water ; reacts slowly at interface. |

| Reactivity Class | Electrophilic Heterocycle | C2-Cl is a leaving group; susceptible to hydrolysis. |

| Melting Point | ~85–90°C (Predicted) | Broadening indicates hydrolysis products. |

Degradation Mechanisms

Understanding why the molecule degrades is essential for designing the storage protocol.

Hydrolytic Instability (Primary Failure Mode)

The carbon at the 2-position of the oxazole ring is electron-deficient due to the adjacent nitrogen and oxygen atoms, as well as the electron-withdrawing 3-nitrophenyl group at position 5. The chlorine atom enhances this electrophilicity.

-

Mechanism: Atmospheric moisture attacks the C2 position.

-

Result: Displacement of chloride to form 5-(3-nitrophenyl)oxazol-2(3H)-one, which may further hydrolyze to ring-opened acyclic structures (α-acylaminoketones) under acidic conditions generated by the released HCl.

Photolytic Degradation

The nitro-aromatic moiety is susceptible to UV-induced radical formation. Combined with the oxazole ring, prolonged light exposure can lead to complex photo-rearrangement or oxidative fragmentation.

Thermal Instability

While the oxazole ring is thermally robust, the C2-Cl bond energy is lower than that of a standard aryl-chloride. Elevated temperatures (>40°C) accelerate hydrolysis rates exponentially if any trace moisture is present.

Degradation Pathway Visualization

The following diagram illustrates the critical hydrolysis pathway that storage conditions must prevent.

Storage & Handling Protocols

The "Gold Standard" Storage Condition

To ensure a shelf-life of >12 months, the following conditions are mandatory.

-

Temperature: -20°C ± 5°C.

-

Atmosphere: Argon or Nitrogen blanket (Inert).

-

Container: Amber glass vial with Teflon-lined screw cap.

-

Desiccant: Secondary containment with active desiccant (e.g., Silica Gel or Drierite).

Handling Workflow (Self-Validating System)

This protocol ensures that the act of using the chemical does not degrade the remaining stock.

-

Equilibration: Remove vial from freezer and allow it to reach room temperature (20–25°C) before opening.

-

Why? Opening a cold vial condenses atmospheric moisture directly onto the solid, initiating hydrolysis.

-

-

Environment: Weighing should ideally occur in a nitrogen-purged glovebox. If not available, use a rapid workflow in a fume hood, minimizing open-vial time to <2 minutes.

-

Resealing: Purge the headspace with dry nitrogen/argon before recapping. Parafilm is insufficient; use electrical tape or a secondary seal if storing for >1 month.

Solution Stability

-

Solvents: Use anhydrous solvents (DMSO, DMF, DCM) stored over molecular sieves (3Å or 4Å).

-

Lifetime:

-

In Anhydrous DMSO at RT: Stable for ~24–48 hours.

-

In DMSO/Water mixtures: Half-life < 1 hour (Rapid hydrolysis).

-

Recommendation: Prepare solutions immediately prior to use. Do not store stock solutions.

-

Storage Decision Tree

Quality Control & Stability Indicating Methods

To validate the integrity of the material before use in critical experiments, use the following analytical parameters.

HPLC Method (Reverse Phase)

Standard unbuffered water leads to on-column hydrolysis. Use an acidic mobile phase to stabilize the species during the run.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 280 nm (nitro group).

-

Pass Criteria: Single peak >98% area.

-

Fail Mode: Appearance of a more polar peak (earlier elution) corresponds to the hydrolyzed oxazolone [1].

-

1H-NMR Validation

-

Solvent: DMSO-d₆ or CDCl₃.

-

Diagnostic Signal: The proton at the C4 position of the oxazole ring is a singlet appearing typically between 7.5 – 8.0 ppm .

-

Impurity Check: Look for broad exchangeable protons (OH/NH) indicating ring opening or hydrolysis products.

Safety & Toxicology

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Nitro-Aromatics: Potential mutagenicity; handle as a suspected carcinogen.

-

Spill Cleanup: Do not use water. Adsorb with sand or vermiculite. Neutralize surfaces with dilute NaOH after bulk removal to degrade any remaining active electrophile.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10997626, 2-Chloro-5-phenyl-1,3-oxazole. Retrieved February 17, 2026 from [Link]

-

ResearchGate (2025). Synthesis and properties of 2-substituted 5-chloro-1,3-oxazole-4-carboxamides. Retrieved February 17, 2026 from [Link]

Sources

Electronic Effects of the 3-Nitrophenyl Group on the Oxazole Ring

Executive Summary

This guide analyzes the electronic perturbation of the 1,3-oxazole core by a 3-nitrophenyl substituent. Unlike para-substitution, where resonance effects (

Part 1: Electronic Architecture & Hammett Analysis

The Decoupling of Resonance

The defining feature of the 3-nitrophenyl group is the geometric decoupling of the nitro group's resonance contribution from the oxazole ring.

-

Para-Nitro (

): Direct conjugation allows the nitro group to withdraw electron density via resonance ( -

Meta-Nitro (

): The nitro group is electronically "insulated" from the ring junction regarding resonance. The effect is purely inductive/field-based.

Hammett Constant Analysis:

The Hammett substituent constant (

While

Electrostatic Potential & Dipole Alignment

The 3-nitrophenyl group imposes a significant dipole moment that opposes the natural dipole of the oxazole ring.

-

Oxazole Dipole: Directed from C2 towards the Nitrogen/Oxygen core.

-

3-Nitrophenyl Dipole: Strong pull away from the oxazole connection.

This vector alignment results in a net reduction of electron density at the oxazole Nitrogen (N3), significantly lowering its basicity (see Section 3).

Visualization of Electronic Flow

The following diagram illustrates the electronic withdrawal mechanism, highlighting the inductive pull (

Figure 1: Mechanistic flow of electron density withdrawal from the oxazole core driven by the meta-nitro substituent.

Part 2: Synthesis Strategy (Van Leusen Protocol)

The electron-deficient nature of the 3-nitrophenyl aldehyde precursor makes it an excellent candidate for the Van Leusen Oxazole Synthesis . This method is preferred over the Robinson-Gabriel cyclization for this substrate because it proceeds under basic conditions where the electron-withdrawing nature of the nitro group facilitates the initial nucleophilic attack.

Experimental Protocol: 5-(3-Nitrophenyl)oxazole

Objective: Synthesis of 5-(3-nitrophenyl)oxazole from 3-nitrobenzaldehyde.

Reagents:

-

3-Nitrobenzaldehyde (1.0 eq)

-

p-Toluenesulfonylmethyl isocyanide (TosMIC) (1.1 eq)

-

Potassium Carbonate (

) (2.0 eq) -

Methanol (MeOH) (anhydrous)

Step-by-Step Methodology:

-

Preparation: Charge a round-bottom flask with 3-nitrobenzaldehyde (

) and TosMIC ( -

Base Addition: Add

( -

Reflux: Heat the mixture to reflux (

) for 3–4 hours. Monitor via TLC (30% EtOAc/Hexane). The aldehyde spot ( -

Workup: Remove solvent under reduced pressure. Resuspend the residue in water (

) to dissolve salts. -

Extraction: Extract with Ethyl Acetate (

). Wash combined organics with brine, dry over -

Purification: Recrystallize from Ethanol or perform flash chromatography (Silica, 10-20% EtOAc in Hexanes).

Yield Expectation: 75–85%.

Synthetic Pathway Diagram

Figure 2: The Van Leusen synthetic workflow utilizing TosMIC and base-mediated cycloaddition.

Part 3: Physicochemical & Spectral Manifestations

NMR Spectroscopy Signatures

The inductive withdrawal of the 3-nitrophenyl group causes distinct deshielding effects compared to a standard phenyloxazole.

| Proton Position | Chemical Shift ( | Effect of 3- | Explanation |

| Oxazole H2 | Proximity to ring oxygen + Inductive pull makes this highly acidic. | ||

| Oxazole H5/H4 | Reduced electron density in the | ||

| Phenyl H2' | Significant downfield | Anisotropic effect of |

Basicity (pKa)

Unsubstituted oxazole is a weak base (

-

Effect: The 3-nitrophenyl group lowers the

of the conjugate acid significantly, estimated to be in the range of -0.5 to -1.0 . -

Consequence: The nitrogen lone pair is less available for hydrogen bonding or coordination, making this moiety a poor solubility enhancer in acidic media compared to pyridine or imidazole.

Part 4: Medicinal Chemistry Implications[3][4][5][6][7][8]

Metabolic Liability: Nitroreduction

The most critical risk of the 3-nitrophenyl moiety in drug development is nitroreduction .

-

Mechanism: Cytosolic nitroreductases (NTRs) and intestinal microflora can reduce the

group to an amine ( -

Toxicity: The hydroxylamine intermediate is often genotoxic (Ames positive).

-

Mitigation: If the nitro group is essential for electronic reasons, consider replacing it with a Cyano (-CN) or Trifluoromethyl (-CF3) group, which offer similar

values (0.56 and 0.43, respectively) without the reduction liability.

-Stacking Interactions

The electron-poor nature of the 3-nitrophenyl oxazole makes it an excellent partner for

-

Target Residues: Tryptophan, Phenylalanine, Tyrosine.

-

Interaction Type: Face-to-face or Edge-to-face stacking (quadrupole interaction). The electron-deficient aromatic ring binds tightly to electron-rich indole or phenol rings.

References

-

Hammett Substituent Constants : Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

-

Van Leusen Synthesis : Van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972).[3] A novel and efficient synthesis of oxazoles from tosylmethyl isocyanide and carbonyl compounds.[3][4][5] Tetrahedron Letters, 13(23), 2369-2372. Link

-

Oxazole Chemistry : Turchi, I. J., & Dewar, M. J. (1975).[3] Chemistry of oxazoles. Chemical Reviews, 75(4), 389-437.[3] Link

-

Nitroreduction Metabolism : Nepali, K., Ojha, R., & Lee, H. Y. (2019). Nitro-group-containing drugs and their metabolic fate.[6] Expert Opinion on Drug Metabolism & Toxicology, 15(9), 699-711. Link

-

NMR of Heterocycles : Abraham, R. J., & Reid, M. (2002). 1H chemical shifts in NMR: Part 18—Ring currents and π-electron effects in hetero-aromatics. Journal of the Chemical Society, Perkin Transactions 2, (6), 1081-1091. Link

Sources

The Multifaceted Therapeutic Potential of Nitrophenyl-Oxazole Derivatives: A Technical Guide for Drug Discovery

Abstract

The oxazole scaffold, a five-membered heterocyclic ring containing nitrogen and oxygen, is a cornerstone in medicinal chemistry, underpinning a diverse array of biologically active compounds. The strategic incorporation of a nitrophenyl moiety onto this scaffold has given rise to a class of derivatives with significant therapeutic promise. This technical guide provides an in-depth exploration of the biological activities of nitrophenyl-oxazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into the mechanisms of action, present detailed experimental protocols for their evaluation, and analyze structure-activity relationships to guide future drug design and development efforts. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical class.

Introduction: The Oxazole Core and the Influence of the Nitrophenyl Group

The 1,3-oxazole ring is a privileged structure in drug discovery, found in numerous natural products and synthetic molecules with a wide range of pharmacological activities.[1] Its unique electronic and structural features allow for diverse interactions with biological targets. The introduction of a nitrophenyl group can significantly modulate the physicochemical properties and biological activity of the parent oxazole. The nitro group, being a strong electron-withdrawing group, can influence the molecule's polarity, hydrogen bonding capacity, and ability to participate in charge-transfer interactions, all of which are critical for target binding and efficacy. The position of the nitro group on the phenyl ring (ortho, meta, or para) is also a key determinant of biological activity, a recurring theme that will be explored in the context of each therapeutic area.[2]

Anticancer Activity: Targeting Key Oncogenic Pathways

Nitrophenyl-oxazole derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against a range of cancer cell lines.[3][4] Their mechanisms of action are often multifaceted, targeting critical pathways involved in cancer cell proliferation, survival, and metastasis.

Mechanism of Action

Two prominent mechanisms of action for the anticancer effects of nitrophenyl-oxazole derivatives are the inhibition of tubulin polymerization and the modulation of the STAT3 signaling pathway.

-

Tubulin Polymerization Inhibition: Several oxazole derivatives act as antimitotic agents by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[3] This leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis. The nitrophenyl moiety can play a crucial role in the binding of these compounds to the colchicine binding site on β-tubulin.

-

STAT3 Signaling Pathway Inhibition: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many human cancers and plays a pivotal role in tumor cell proliferation, survival, and angiogenesis.[5][6] Certain oxazole-based compounds, including those with nitrophenyl substitutions, have been identified as potent STAT3 inhibitors.[5] These molecules can disrupt the dimerization of STAT3, a critical step for its activation and nuclear translocation, thereby inhibiting the transcription of its target genes.[5]

Diagram: Simplified STAT3 Signaling Pathway and Inhibition by Nitrophenyl-Oxazole Derivatives

Caption: Inhibition of COX and LOX pathways by nitrophenyl-oxazole derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity.

Materials:

-

Wistar or Sprague-Dawley rats

-

Carrageenan solution (1% in sterile saline)

-

Nitrophenyl-oxazole derivative

-

Vehicle (e.g., 0.5% sodium carboxymethyl cellulose)

-

Standard anti-inflammatory drug (e.g., indomethacin)

-

Plethysmometer

Procedure:

-

Animal Grouping: Divide the rats into groups: a control group (vehicle), a standard group (indomethacin), and test groups (different doses of the nitrophenyl-oxazole derivative).

-

Compound Administration: Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

-

Induction of Edema: After a specific time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of paw edema for the treated groups compared to the control group.

Structure-Activity Relationships (SAR)

The biological activity of nitrophenyl-oxazole derivatives is highly dependent on their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds.

-

Position of the Nitro Group: The position of the nitro group on the phenyl ring significantly influences activity. For example, in some series of 1,2,4-oxadiazoles, a nitro group at the ortho position of the phenyl ring at the 5-position of the oxadiazole ring resulted in the highest antibacterial activity against E. coli. S[2]ubstitution at the meta or para positions led to a significant decrease in activity. *[2] Substituents on the Phenyl Ring: The nature of other substituents on the phenyl rings can also impact activity. Electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule and its interaction with the target. *[1] Substituents on the Oxazole Ring: Modifications at other positions of the oxazole ring are critical for tuning the biological activity.

Nitrophenyl-oxazole derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their potential as anticancer, antimicrobial, and anti-inflammatory agents is well-documented, with defined mechanisms of action and clear structure-activity relationships. The experimental protocols detailed in this guide provide a framework for the continued evaluation and optimization of these compounds.

Future research should focus on:

-

Synthesizing and screening a wider range of nitrophenyl-oxazole derivatives to expand the SAR knowledge base.

-

Investigating their in vivo efficacy and safety profiles in relevant animal models.

-

Exploring their potential in combination therapies to enhance efficacy and overcome drug resistance.

-

Utilizing computational modeling and machine learning to predict the activity of novel derivatives and guide synthetic efforts.

By continuing to explore the rich chemical space of nitrophenyl-oxazole derivatives, the scientific community can unlock their full therapeutic potential for the benefit of human health.

References

- BenchChem. (2025).

- Song, H., et al. (2007). An oxazole-based small-molecule Stat3 inhibitor modulates Stat3 stability and processing and induces antitumor cell effects. PubMed.

- Soares, J. X., et al. (2025).

- Kulkarni, S., et al. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed.

- Juniper Publishers. (2019).

- Recent Development of Lipoxygenase Inhibitors As Anti-inflamm

- ResearchGate. (n.d.). anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells.

- Bhowmik, D., et al. (2024).

- Zask, A., et al. (2020). Towards the Inhibition of Protein–Protein Interactions (PPIs)

- Li, J., et al. (2020).

- ResearchGate. (n.d.).

- BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship (SAR)

- Yoshimura, T., et al. (2010). Identification of a New Series of STAT3 Inhibitors by Virtual Screening. PMC.

- Impactfactor. (2023).

- ResearchGate. (2025).

- Raĭkhman, G. A., et al. (2002).

- ResearchGate. (n.d.). Structure-Activity Relationship for the Oxadiazole Class of Antibacterials.

- Tommasi, S., et al. (2019). Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. PMC.

- ResearchGate. (2016). Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities.

- Popiołek, Ł., & Biernasiuk, A. (2021).

- Szałek, A., et al. (2018).

- Khan, I., et al. (2024).

- Poliklinika Harni. (n.d.).

- Chen, L., et al. (2021). Direct-from-specimen microbial growth inhibition spectrums under antibiotic exposure and comparison to conventional antimicrobial susceptibility testing. bioRxiv.

- Impactfactor. (2025).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. An oxazole-based small-molecule Stat3 inhibitor modulates Stat3 stability and processing and induces antitumor cell effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of a New Series of STAT3 Inhibitors by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Chloro-5-(3-nitrophenyl)oxazole: A Versatile Building Block in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5-(3-nitrophenyl)oxazole, a heterocyclic building block of increasing importance in medicinal chemistry and materials science. The document details a robust synthetic pathway to the title compound via the Robinson-Gabriel synthesis, including a step-by-step protocol for its precursor, 2-chloro-N-(2-(3-nitrophenyl)-2-oxoethyl)acetamide, and its subsequent cyclodehydration. The guide explores the synthetic utility of this compound as a versatile substrate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. Furthermore, the strategic reduction of the nitro group to an aniline functionality is discussed, opening avenues for further molecular elaboration. Each section provides detailed experimental protocols, mechanistic insights, and safety considerations, positioning this guide as an essential resource for researchers seeking to leverage this valuable synthetic intermediate.

Introduction: The Strategic Value of the 2,5-Disubstituted Oxazole Scaffold

The oxazole nucleus, a five-membered heteroaromatic ring containing one oxygen and one nitrogen atom, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions allow for effective binding to a wide range of biological targets.[2] Consequently, oxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1]

The 2,5-disubstituted oxazole motif, in particular, offers a valuable platform for the development of novel molecular entities. The two points of diversity allow for the precise tuning of steric and electronic properties to optimize biological activity and pharmacokinetic profiles. This compound emerges as a particularly strategic building block due to the orthogonal reactivity of its functional groups. The chloro-substituent at the 2-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of carbon and nitrogen-based substituents.[3] The nitro-substituted phenyl ring at the 5-position not only influences the electronic character of the molecule but also provides a latent amino group, which can be unmasked through reduction for subsequent derivatization. This guide will provide a detailed exploration of the synthesis and synthetic applications of this valuable building block.

Synthesis of this compound

A robust and scalable synthesis of this compound can be achieved through the well-established Robinson-Gabriel synthesis.[4][5] This classical method involves the cyclodehydration of a 2-acylamino-ketone.[4] The overall synthetic strategy is a two-step process:

-

Acylation: Synthesis of the 2-acylamino-ketone precursor, 2-chloro-N-(2-(3-nitrophenyl)-2-oxoethyl)acetamide, from 2-amino-1-(3-nitrophenyl)ethan-1-one.

-

Cyclodehydration: Intramolecular cyclization and dehydration of the precursor to yield the target oxazole.

Step 1: Synthesis of 2-Chloro-N-(2-(3-nitrophenyl)-2-oxoethyl)acetamide

The first step involves the N-acylation of 2-amino-1-(3-nitrophenyl)ethan-1-one with chloroacetyl chloride. This reaction is a standard nucleophilic acyl substitution.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-1-(3-nitrophenyl)ethan-1-one hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM).

-

Base Addition: Cool the solution to 0 °C using an ice bath and add triethylamine (2.2 eq) dropwise.

-

Acylation: Add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM dropwise via the dropping funnel, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 2-chloro-N-(2-(3-nitrophenyl)-2-oxoethyl)acetamide, which can be used in the next step without further purification or can be purified by recrystallization from ethanol.

Step 2: Cyclodehydration to this compound

The cyclodehydration of the 2-acylamino-ketone precursor is effectively achieved using phosphorus oxychloride (POCl₃), a powerful dehydrating agent.[6]

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask containing 2-chloro-N-(2-(3-nitrophenyl)-2-oxoethyl)acetamide (1.0 eq), add phosphorus oxychloride (5-10 eq) in excess, which also serves as the solvent.

-

Reaction Conditions: Heat the mixture to reflux (approximately 105 °C) and maintain for 2-4 hours. Monitor the reaction by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralization: Slowly neutralize the acidic mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Physical and Spectroscopic Properties

While specific experimental data for this compound is not widely published, the following table summarizes its expected properties based on its structure and data from analogous compounds.

| Property | Expected Value/Characteristic |

| Molecular Formula | C₉H₅ClN₂O₃ |

| Molecular Weight | 224.60 g/mol |

| Appearance | Off-white to yellow solid |

| ¹H NMR | Aromatic protons of the nitrophenyl ring (approx. 7.5-8.5 ppm), singlet for the oxazole proton (approx. 7.0-7.5 ppm). |

| ¹³C NMR | Resonances for the oxazole and nitrophenyl carbons. |

| IR (cm⁻¹) | Characteristic peaks for C=N, C=C, C-O stretching of the oxazole ring, and strong asymmetric and symmetric stretches for the NO₂ group (approx. 1530 and 1350 cm⁻¹). |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 224/226 (isotopic pattern for Cl). |

Applications in Organic Synthesis

The strategic placement of the chloro and nitro functionalities makes this compound a highly versatile building block for the synthesis of complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro substituent at the C2 position of the oxazole ring is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the formation of C-C and C-N bonds.

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between the oxazole core and various aryl or heteroaryl groups.

Experimental Protocol:

-

Reaction Setup: To a microwave vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (2.0 eq).

-

Solvent: Add a degassed solvent system, typically a mixture of an organic solvent like dioxane and water.

-

Reaction Conditions: Seal the vial and heat the mixture in a microwave reactor to 100-120 °C for 30-60 minutes.

-

Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is then purified by column chromatography.

The Sonogashira coupling enables the introduction of alkyne moieties at the C2 position, which are valuable for further transformations.[7][8]

Experimental Protocol:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq), a copper(I) co-catalyst (e.g., CuI, 0.05 eq), and a degassed solvent such as THF or DMF.

-

Reagent Addition: Add a base, typically an amine like triethylamine or diisopropylamine (2.0 eq), followed by the terminal alkyne (1.2 eq).

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the catalysts. Concentrate the filtrate and purify the residue by column chromatography.

This reaction allows for the synthesis of 2-amino-oxazole derivatives, which are common motifs in pharmacologically active compounds.[9]

Experimental Protocol:

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst, a suitable phosphine ligand (e.g., XPhos), and a strong base such as sodium tert-butoxide (1.4 eq).

-

Reagent Addition: Add this compound (1.0 eq), the desired amine (1.2 eq), and an anhydrous, degassed solvent like toluene or dioxane.

-

Reaction Conditions: Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours.

-

Work-up and Purification: After cooling to room temperature, quench the reaction with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification is achieved via column chromatography.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine, providing a key functional group for further derivatization, such as amide bond formation or sulfonylation.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol, ethyl acetate, or methanol.

-

Catalyst Addition: Add a catalyst, commonly tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) or palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Reaction Conditions: If using SnCl₂, heat the mixture to reflux for 2-4 hours. If using Pd/C, stir the mixture under a balloon of hydrogen at room temperature.

-

Work-up: For the SnCl₂ method, cool the reaction, pour it into ice, and basify with aqueous NaOH to precipitate the tin salts. Extract the product with ethyl acetate. For the Pd/C method, filter the reaction mixture through Celite and concentrate the filtrate.

-

Purification: The resulting aniline can be purified by column chromatography.

Safety and Handling

| Hazard Category | Precautionary Measures |

| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. |

| Irritation | Causes skin and serious eye irritation. |

| Respiratory | May cause respiratory irritation. |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust or vapors.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation via the Robinson-Gabriel synthesis and the orthogonal reactivity of its chloro and nitro functionalities make it an attractive starting material for the construction of complex molecular architectures. The detailed protocols provided in this guide for its synthesis and subsequent derivatization through palladium-catalyzed cross-coupling reactions and nitro group reduction offer a practical resource for researchers in drug discovery and materials science. The continued exploration of the synthetic potential of this and related oxazole derivatives will undoubtedly lead to the discovery of novel compounds with significant biological and material properties.

References

- Robinson, R., & Gabriel, S. (1909). A new synthesis of oxazole derivatives. Journal of the Chemical Society, Transactions, 95, 2167-2174.

- Dow, R. L. (1990). A convenient preparation of 2,5-diaryloxazoles. The Journal of Organic Chemistry, 55(1), 386-388.

- Noolvi, M. N., Patel, H. M., Singh, N., Gadad, A. K., Cameotra, S. S., & Badiger, A. (2011). Synthesis and anticancer evaluation of new 1, 3, 4-oxadiazole derivatives. European Journal of Medicinal Chemistry, 46(9), 4061-4071.

- Mahdi, B. F., et al. (2020). Chemical biology of cyclization reactions by using POCl3. EurAsian Journal of BioSciences, 14(1), 973-976.

- Merugu, K. S., et al. (2011). Synthesis, characterization and biological activities of 2,5-disubstituted 1,3,4–oxadiazoles. Der Pharma Chemica, 3(6), 130-137.

- Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry, 21(9), 956-968.

- Wikipedia contributors. (2023). Robinson–Gabriel synthesis. In Wikipedia, The Free Encyclopedia.

- Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia.

- Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239.

- Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira coupling reaction with diminished homocoupling. Organic letters, 5(11), 1841-1844.

- NMR Spectroscopic Data for Compounds 1−4. (n.d.).

- Wipf, P., & Miller, C. P. (1993). A new synthesis of oxazoles and bis-oxazoles from β-hydroxy amides. The Journal of Organic Chemistry, 58(14), 3604-3606.

- Bhatia, P. A., et al. (2004).

- Wikipedia contributors. (2023). Sonogashira coupling. In Wikipedia, The Free Encyclopedia.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide. (2020).

- Sharma, S., & Kumar, A. (2016). Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. World Journal of Pharmacy and Pharmaceutical Sciences, 5(12), 1086-1107.

- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023).

- Li, X. (2020). The Asymmetric Buchwald–Hartwig Amination Reaction.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.

- Frank, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1056-1064.

- ChemicalBook. (n.d.). 2-Chloro-5-nitrophenol(619-10-3) 1H NMR spectrum.

- Stack Exchange. (2020). Laboratory and commercial preparations of aniline other than reduction of nitroarenes.

- Reddit. (2017).

- ChemicalBook. (n.d.). 2-Chloro-N-(2,6-dimethylphenyl)acetamide synthesis.

- PrepChem. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide.

- SynArchive. (n.d.). Robinson-Gabriel Synthesis.

- Neliti. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL.

- DSpace@MIT. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.

- University of Colorado Boulder. (n.d.).

- SpectraBase. (n.d.). 2-Chloro-5-nitrophenol - Optional[Raman] - Spectrum.

- PubChemLite. (n.d.). 2-chloro-5-phenyl-1,3-oxazole (C9H6ClNO).

- BLD Pharm. (n.d.). 619-10-3|2-Chloro-5-nitrophenol.

- Vertex Pharmaceuticals. (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems.

- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.

- Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES.

- Flegeau, E. F., Popkin, M. E., & Greaney, M. F. (2006). Suzuki coupling of oxazoles. Organic letters, 8(12), 2495-2498.

- MDPI. (2022).

- Indian Academy of Sciences. (2018).

- MDPI. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies.

- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

- Organic Syntheses. (n.d.). p-BROMOPHENACYL BROMIDE.

- Chemistry LibreTexts. (2022). 26.4: Synthesis of Amino Acids.

- Journal of Al-Nahrain University. (2023). Study of Reactions of 2,2-Dichloro-N-(Substituted Phenyl) Acetamide With 1H-Benzo[d]1,2,3-Triazole.

- Cayman Chemical. (n.d.). 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide.

Sources

- 1. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 6. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups [mdpi.com]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Methodological & Application

Sonogashira coupling of 2-Chloro-5-(3-nitrophenyl)oxazole with terminal alkynes

Executive Summary

This application note details the protocol for the Sonogashira cross-coupling of 2-Chloro-5-(3-nitrophenyl)oxazole with terminal alkynes. While 2-chlorooxazoles are generally less reactive than their bromo- or iodo-analogs, the presence of the electron-withdrawing 3-nitrophenyl group at the C5 position significantly activates the C2-chlorine bond towards oxidative addition.

This guide provides a Standard Protocol utilizing cost-effective triphenylphosphine-based catalysts and an Advanced Protocol employing dialkylbiaryl phosphine ligands (e.g., XPhos) for challenging substrates. It is designed for medicinal chemists targeting VEGFR kinase inhibitors, antimicrobial agents, or novel fluorophores where the oxazole core serves as a critical bioisostere.

Substrate Analysis & Mechanistic Rationale

The Electrophile: this compound

-

Electronic Activation: The oxazole ring is electron-deficient. The addition of a nitro group on the C5-phenyl ring (

) lowers the LUMO energy of the heterocycle. This electronic effect is transmitted to the C2 position, making the C-Cl bond more susceptible to oxidative addition by the Pd(0) species, effectively compensating for the lower leaving group ability of chloride compared to bromide or iodide. -

Solubility Profile: The nitro group increases polarity. While soluble in THF, the substrate may require polar aprotic co-solvents (DMF or DMA) to maintain homogeneity at high concentrations or when coupled with polar alkynes.

The Nucleophile: Terminal Alkynes

-

Acidity: The

of the terminal alkyne proton (~25) allows deprotonation by secondary or tertiary amines (e.g.,

Critical Reaction Parameters

| Parameter | Recommendation | Rationale |

| Catalyst | Standard: Pd(PPh₃)₂Cl₂ (5 mol%)Advanced: Pd₂(dba)₃ + XPhos | Pd(PPh₃)₂Cl₂ is robust and air-stable. XPhos is required if the C-Cl bond activation is sluggish, as the bulky ligand facilitates oxidative addition and reductive elimination. |

| Co-Catalyst | CuI (5–10 mol%) | Essential for transmetallation. Must be high purity (white/off-white); yellow/green CuI indicates oxidation and should be recrystallized. |

| Base | Et₃N or DIPEA (2–3 equiv) | Acts as both base and solvent/co-solvent. DIPEA is preferred if the alkyne is sensitive to nucleophilic attack. |

| Solvent | DMF or THF/DMF (9:1) | High boiling point and ability to solubilize the nitro-oxazole are critical. Anhydrous conditions are required to prevent hydrolysis. |

| Temp | 60°C – 80°C | Room temperature is typically insufficient for 2-chlorooxazoles. Thermal energy is needed to overcome the activation barrier of the C-Cl bond. |

Experimental Protocols

Pre-Reaction Checklist (Self-Validation)

-

Solvent Gas Removal: Oxygen inhibits Pd(0) and promotes Glaser homocoupling (alkyne dimerization). Sparge solvents with Argon/Nitrogen for 15 minutes minimum.

-

Catalyst Integrity: Pd(PPh₃)₂Cl₂ should be yellow. Dark orange/brown indicates decomposition.

-

Substrate Purity: Ensure the 2-chlorooxazole is free of hydrolysis products (oxazolones), which poison the catalyst.

Protocol A: Standard Conditions (Cost-Effective)

Best for: Non-sterically hindered alkynes and initial screening.

-

Setup: Flame-dry a 25 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of Argon.

-

Charging: Add This compound (1.0 equiv, 1.0 mmol) and CuI (5 mol%, 9.5 mg).

-

Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (5 mol%, 35 mg).

-

Solvent/Base: Add anhydrous DMF (4 mL) and Et₃N (3.0 equiv, 0.42 mL). The solution should be degassed.

-

Alkyne Addition: Add the Terminal Alkyne (1.2 equiv).

-

Note: If the alkyne is a solid, add it in step 2. If liquid, add via syringe now.

-

-

Reaction: Heat the mixture to 65°C in an oil bath. Stir for 4–12 hours.

-

Monitoring: Check TLC every 2 hours.

-

Visualization: The starting material (nitro-oxazole) is UV active and polar. The product will likely be more non-polar and highly fluorescent due to extended conjugation.

-

-

Workup: Cool to RT. Dilute with EtOAc (20 mL). Wash with water (3 x 10 mL) to remove DMF, then brine (1 x 10 mL). Dry over Na₂SO₄, filter, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Advanced Conditions (High Reactivity)

Best for: Sterically hindered alkynes or if Protocol A yields <40%.

-

Catalyst Pre-complexation: In a separate vial inside a glovebox (or under strict Argon flow), mix Pd₂(dba)₃ (2 mol%) and XPhos (8 mol%) in degassed 1,4-Dioxane (1 mL). Stir at RT for 10 mins until the solution turns from dark purple/red to a lighter orange/brown (active

species). -

Main Reaction: To a reaction vessel containing the oxazole (1.0 mmol), CuI (5 mol%), and Cs₂CO₃ (2.0 equiv, dry solid) in 1,4-Dioxane (4 mL), add the Alkyne (1.2 equiv).

-

Initiation: Add the pre-formed catalyst solution via syringe.

-

Reaction: Heat to 80°C for 12–18 hours.

-

Workup: Filter through a pad of Celite to remove inorganic salts. Concentrate and purify as above.

Mechanistic Insight

The reaction proceeds via the Pd(0)/Cu(I) dual catalytic cycle.[1][2][3][4] The diagram below illustrates the specific pathway for the this compound substrate. Note that Oxidative Addition (Step A) is the rate-limiting step due to the strength of the C-Cl bond, which is why the nitro-group activation is crucial.

Figure 1: Dual catalytic cycle. The electron-withdrawing nitro group facilitates the oxidative addition of the Pd(0) species into the C-Cl bond.

Troubleshooting & Optimization Matrix

| Observation | Diagnosis | Corrective Action |

| No Reaction (SM remains) | Oxidative addition failure. | Switch to Protocol B (XPhos/Pd₂(dba)₃). Increase Temp to 90°C. |

| Glaser Coupling (Alkyne dimer) | Oxygen presence. | Re-degas all solvents. Increase alkyne equivalents to 1.5. |

| Black Precipitate (Pd Black) | Catalyst decomposition. | Ligand concentration too low. Add excess PPh₃ (10 mol%) or switch to stable precatalyst (e.g., Pd(PPh₃)₄). |

| Low Yield (<30%) | Product hydrolysis or ring opening. | Ensure conditions are strictly anhydrous. Lower temperature to 50°C and extend time. |

Safety & Handling

-

Nitro Compounds: While this compound is generally stable, nitro-aromatics can be energetic. Avoid heating dry solids.

-

Acetylides: Copper acetylides can be shock-sensitive when dry. Always quench the reaction mixture with water/acid before allowing the solvent to evaporate completely to destroy active copper species.

-

Solvents: DMF is a reproductive toxin. Handle in a fume hood.

References

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

-

Schnürch, M., Flasik, R., Khan, A. F., Spina, M., Mihovilovic, M. D., & Stanetty, P. (2006). Cross-Coupling Reactions on Azoles with Two and More Heteroatoms. European Journal of Organic Chemistry, 2006(15), 3283–3307. Link

-

Potts, B. C., et al. (2005). Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors.[5][6] Journal of Medicinal Chemistry, 48(21), 6607–6619. (Demonstrates reactivity of 2-halo-5-aryloxazoles). Link

-

Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Sonogashira Coupling of Aryl Halides with Terminal Alkynes. Angewandte Chemie International Edition, 46(28), 5359–5363. (Protocol B foundation). Link

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 5. Discovery and evaluation of 2-anilino-5-aryloxazoles as a novel class of VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes & Protocols: Strategic Functionalization of 2-Chloro-5-(3-nitrophenyl)oxazole for the Synthesis of Novel Derivatives

Abstract

The oxazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active molecules and functional materials.[1][2][3][4] This guide provides a comprehensive technical overview and detailed experimental protocols for the chemical modification of 2-chloro-5-(3-nitrophenyl)oxazole, a versatile and highly reactive building block. We will explore two primary synthetic avenues: palladium-catalyzed cross-coupling reactions for the formation of C-C and C-N bonds, and nucleophilic aromatic substitution (SNAr) for the introduction of a diverse range of heteroatom nucleophiles. The methodologies detailed herein are designed to be robust and adaptable, providing researchers in drug discovery and materials science with a reliable toolkit for generating libraries of novel substituted oxazoles.

The Reactive Landscape of this compound

The synthetic utility of this compound is dictated by its electronic and structural properties. The oxazole ring is inherently electron-deficient, and this effect is amplified at the C2 position by the inductive electron withdrawal of the adjacent ring oxygen and nitrogen atoms. The chlorine atom at C2 serves as an excellent leaving group, rendering this position highly electrophilic and susceptible to two major classes of transformation:

-

Palladium-Catalyzed Cross-Coupling: The C-Cl bond can readily undergo oxidative addition to a Palladium(0) complex, initiating a catalytic cycle. This pathway is ideal for forming new carbon-carbon and carbon-nitrogen bonds with a high degree of control and functional group tolerance.[5][6]

-

Nucleophilic Aromatic Substitution (SNAr): The highly electron-deficient C2 position is primed for direct attack by strong nucleophiles. This pathway offers a mechanistically simpler, often catalyst-free, alternative for introducing heteroatom-based substituents.[7][8]

The 5-(3-nitrophenyl) group is sterically remote from the C2 reactive center, minimizing hindrance. Its primary role is to modify the electronic properties and solubility of the molecule, with the nitro group offering a potential handle for further synthetic transformations (e.g., reduction to an amine).

This guide will detail protocols for the most synthetically valuable transformations at the C2 position.

Figure 1. Synthetic pathways for the functionalization of this compound.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Transition metal-mediated C-C and C-N bond formation represents one of the most powerful strategies in modern organic synthesis.[6] For a 2-chlorooxazole substrate, three core reactions provide access to a vast chemical space: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a robust method for coupling aryl or vinyl halides with organoboron compounds.[9][10] It is characterized by its mild reaction conditions, tolerance of diverse functional groups, and the commercial availability of a wide range of boronic acids and esters.

Mechanism & Rationale: The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[9][11]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the oxazole, forming a Pd(II) complex.

-

Transmetalation: The boronic acid, activated by a base (e.g., K₂CO₃, Cs₂CO₃), transfers its organic moiety to the palladium center, displacing the halide.[10]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.

Figure 2. Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Synthesis of 2-(4-methoxyphenyl)-5-(3-nitrophenyl)oxazole

| Parameter | Value | Rationale |

| Reactants | This compound (1.0 eq) | Electrophile |

| 4-Methoxyphenylboronic acid (1.2-1.5 eq) | Nucleophile; excess drives reaction to completion. | |

| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂/SPhos | Pd(PPh₃)₄ is a reliable choice. Ligand systems may improve yields for challenging substrates. |

| Base | K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq) | Activates the boronic acid for transmetalation.[10] |

| Solvent | Dioxane/H₂O (4:1) or DME/H₂O (4:1) | Aqueous mixture aids in dissolving the base and boronic acid. |

| Temperature | 80-100 °C | Sufficient thermal energy to drive the catalytic cycle. |

| Atmosphere | Nitrogen or Argon | Prevents oxidation and degradation of the Pd(0) catalyst. |

Step-by-Step Procedure:

-

To a Schlenk flask, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).

-

Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

-

Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

-

Place the flask in a preheated oil bath at 90 °C and stir vigorously for 6-12 hours.

-

Monitor reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling enables the formation of a C-C bond between a vinyl/aryl halide and a terminal alkyne.[12][13] This reaction is exceptionally valuable for creating rigid, linear extensions to molecular scaffolds. It typically employs a dual-catalyst system of palladium and a copper(I) salt.[12]

Mechanism & Rationale: The reaction involves two interconnected catalytic cycles.[14]

-

Palladium Cycle: Similar to the Suzuki coupling, it begins with the oxidative addition of the Pd(0) catalyst to the 2-chlorooxazole.

-

Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base (typically an amine like Et₃N or DIPEA) to form a highly reactive copper(I) acetylide intermediate. This intermediate is crucial for the subsequent transmetalation step.

-

Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex.

-

Reductive Elimination: The aryl and alkynyl groups are reductively eliminated from the palladium center, affording the product and regenerating the Pd(0) catalyst.

Figure 3. Interconnected catalytic cycles of the Sonogashira cross-coupling reaction.

Protocol 2: Synthesis of 2-(phenylethynyl)-5-(3-nitrophenyl)oxazole

| Parameter | Value | Rationale |

| Reactants | This compound (1.0 eq) | Electrophile |

| Phenylacetylene (1.1-1.3 eq) | Nucleophile | |

| Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | Common and effective palladium source. |

| Co-catalyst | Copper(I) Iodide (CuI) (1-5 mol%) | Facilitates the formation of the key copper acetylide intermediate.[12] |

| Base | Triethylamine (Et₃N) or DIPEA (2.0-3.0 eq) | Acts as both a base to deprotonate the alkyne and as a solvent. |

| Solvent | THF or Dioxane | Aprotic solvent to dissolve reactants and catalysts. |

| Temperature | Room Temperature to 60 °C | Often proceeds efficiently at mild temperatures. |

| Atmosphere | Nitrogen or Argon | Crucial to prevent oxidative homocoupling of the alkyne (Glaser coupling).[15] |

Step-by-Step Procedure:

-

To a Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.02 mmol).

-

Seal the flask, and evacuate and backfill with argon three times.

-

Add dry, degassed THF (10 mL) followed by triethylamine (3.0 mmol).

-

Add phenylacetylene (1.2 mmol) dropwise via syringe.

-

Stir the reaction at room temperature for 8-16 hours. If the reaction is sluggish, it can be gently heated to 50-60 °C.

-

Monitor the reaction by TLC. Upon completion, a precipitate of triethylammonium chloride will be visible.

-

Filter the reaction mixture through a pad of Celite to remove the salts and catalyst residues, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to isolate the 2-alkynyl-oxazole product.

Buchwald-Hartwig Amination: C(sp²)-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds by coupling aryl halides with a wide variety of primary and secondary amines.[16][17] The development of bulky, electron-rich phosphine ligands has been critical to its success, allowing for the coupling of even challenging substrates under mild conditions.[18][19]

Mechanism & Rationale: The catalytic cycle is similar to other cross-couplings but has unique requirements.

-

Oxidative Addition: Pd(0) adds to the 2-chlorooxazole.

-

Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is required to deprotonate the coordinated amine, forming a palladium-amido complex.

-

Reductive Elimination: This is often the rate-limiting step. The C-N bond is formed, releasing the desired aryl amine product and regenerating the Pd(0) catalyst. The use of bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) is crucial as they accelerate this final step.[18]

Figure 4. Simplified catalytic cycle for the Buchwald-Hartwig amination.